N-methyl-N-[methyl(nitro)sulfamoyl]nitramide
Description
Properties
IUPAC Name |
N-methyl-N-[methyl(nitro)sulfamoyl]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O6S/c1-3(5(7)8)13(11,12)4(2)6(9)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMNTPKFJIVIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN([N+](=O)[O-])S(=O)(=O)N(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-methyl-N-[methyl(nitro)sulfamoyl]nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
One of the promising applications of N-methyl-N-[methyl(nitro)sulfamoyl]nitramide is in the development of anticancer agents. Compounds with similar nitrosourea structures have been studied for their ability to induce DNA damage in cancer cells. For instance, studies have shown that nitrosoureas can alkylate DNA, leading to cell death in malignant cells while sparing normal tissues under certain conditions . This mechanism suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy against various cancer types.
Hypoxic Cell Selectivity
Research indicates that compounds containing nitro groups can selectively target hypoxic tumor cells, which are often resistant to conventional therapies. For example, derivatives of nitrobenzenesulfonamides have demonstrated preferential toxicity towards hypoxic EMT6 mammary carcinoma cells . This selectivity could potentially be harnessed by this compound to enhance therapeutic outcomes in hypoxic tumor microenvironments.
Carcinogenic Potential
The compound's structural similarities to known carcinogens raise concerns about its safety profile. Studies on related compounds like N-methyl-N-nitrosourea (MNU) have shown significant carcinogenic effects in animal models, including increased incidences of tumors in various organs . Understanding the toxicological implications of this compound is crucial for assessing its risk in research applications and potential therapeutic uses.
Environmental Impact
Given the compound's chemical nature, it is important to evaluate its environmental persistence and toxicity. Similar nitrosamine compounds have been identified as pollutants with harmful effects on aquatic life and ecosystems . Research into the degradation pathways and environmental fate of this compound will provide insights into its ecological risks.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
While the target compound lacks data, the evidence highlights structurally related compounds that may guide hypothetical comparisons:
A. Nitramides and Nitrosamines
B. Sulfamoyl-Containing Compounds
C. Energetic Nitramines
- Azidonitramino ethers (): Energetic plasticizers synthesized via azidation of nitramines. Example: N,N-bis(2-azidoethyl)nitramide (95% yield in 3 h) . Reactivity and stability differ due to azide vs. sulfamoyl substituents.
Hypothetical Comparison Table
Based on structural analogs from the evidence:
Biological Activity
N-methyl-N-[methyl(nitro)sulfamoyl]nitramide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their nitro and sulfamoyl functional groups. These groups are often associated with significant biological activity, including antimicrobial and anticancer properties. The nitro group is particularly noted for its ability to undergo redox reactions, contributing to both therapeutic effects and toxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation of DNA : Similar to other nitro compounds, it may act as an alkylating agent, leading to DNA damage and subsequent cellular responses such as apoptosis or mutation.
- Antimicrobial Activity : Nitro compounds typically exhibit broad-spectrum antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.
- Anticancer Effects : The compound may induce cytotoxicity in cancer cells through mechanisms such as oxidative stress and DNA damage.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Genotoxicity | DNA strand breaks and mutations |
Case Studies
Several studies have documented the effects of this compound in various biological contexts.
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections. The mechanism was linked to the disruption of bacterial cell wall integrity through alkylation reactions .
- Cytotoxic Studies : In vitro studies using human osteosarcoma (HOS) cells showed that treatment with this compound resulted in increased cell death compared to untreated controls. The transformed cells displayed characteristics indicative of tumorigenicity when injected into nude mice .
- Genotoxic Effects : Research indicated that exposure to the compound led to chromosomal aberrations in rodent models, highlighting its potential as a mutagenic agent. This aligns with findings from similar nitro compounds, which are known to induce DNA damage .
Discussion
The diverse biological activities of this compound underline its potential utility in pharmacology. However, the associated genotoxicity raises concerns regarding safety and long-term use. Further research is necessary to elucidate the precise mechanisms underlying its biological effects and to evaluate its therapeutic potential against specific diseases.
Preparation Methods
Nitration of N-Methyl Sulfamoyl Precursors
A primary route involves the nitration of N-methyl sulfamoyl intermediates. In this method, N-methylsulfamoyl chloride is reacted with methylamine under controlled alkaline conditions to form N-methyl-N-methylsulfamoyl chloride , which is subsequently nitrated using a mixture of concentrated nitric acid () and oleum (). The nitration step occurs at to to minimize decomposition, yielding the nitro-sulfamoyl intermediate. Final nitramide formation is achieved through hydrolysis at , with dichloromethane () as the solvent and anhydrous magnesium sulfate () for drying.
Key Reaction Parameters:
| Step | Conditions | Yield |
|---|---|---|
| Sulfamoyl chlorination | , | 85–90% |
| Nitration | , | 75% |
| Hydrolysis | , | 89% |
Continuous Flow Synthesis via Diazomethane Intermediates
An alternative method adapts continuous flow technology to enhance safety and yield. N-Methyl-N-nitrosourea is synthesized in situ by reacting methylurea with sodium nitrite () in an acidic organic phase (). This intermediate is then decomposed at to generate diazomethane (), which reacts with sulfamoyl nitramide precursors. The process avoids explosive diazomethane vapor by maintaining liquid-phase conditions and achieves a 92% conversion efficiency.
Advantages:
-
Reduced thermal degradation via low-temperature () nitrosation.
-
Scalability with residence times <30 minutes in tubular reactors.
Optimization Strategies for Enhanced Yield
Solvent and Acid Selection
The use of 20% oleum instead of concentrated sulfuric acid () improves nitration completeness by enhancing electrophilic nitronium () generation. Dichloromethane is preferred for its low polarity, which stabilizes intermediates and simplifies phase separation during hydrolysis.
Temperature and Stoichiometry Control
-
Nitration: Sub-zero temperatures () suppress side reactions such as oxidation.
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Hydrolysis: Elevated temperatures () accelerate hydrolysis without compromising product stability.
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Molar Ratios: A 1:2.78:2.33 ratio of maximizes nitramide yield.
Comparative Analysis of Methods
The continuous flow approach offers superior safety and yield but requires specialized equipment. Batch methods remain viable for large-scale production .
Q & A
Basic: What is the correct IUPAC nomenclature for N-methyl-N-[methyl(nitro)sulfamoyl]nitramide, and how does its structure inform experimental design?
Methodological Answer:
The IUPAC name follows systematic substitution rules for nitramides (N-nitro-substituted amines). The parent chain is prioritized based on functional group hierarchy: the sulfamoyl group (-SO₂-NH₂) and nitro (-NO₂) substituents define the core structure. The correct naming requires identifying the longest carbon chain and assigning locants to substituents (e.g., methyl groups). For validation, cross-reference computational tools like PubChem or NIST Chemistry WebBook . Structural analysis via X-ray crystallography or NMR (¹H/¹³C) can confirm regiochemistry, which is critical for reactivity studies .
Basic: What synthetic routes are recommended for this compound, and how can instability risks be mitigated?
Methodological Answer:
Synthesis typically involves nitroamination of sulfamoyl precursors under controlled conditions. Key steps:
- Nitro group introduction : Use nitrating agents (e.g., HNO₃/H₂SO₄) at low temperatures (-10°C to 0°C) to avoid explosive decomposition .
- Safety protocols : Avoid contact with concentrated acids/alkalis, which trigger violent decomposition . Monitor exothermic reactions via calorimetry.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water). Validate purity via HPLC-MS/MS with a C18 column and 0.1% formic acid mobile phase .
Advanced: How can EPA Method 8330B be adapted to quantify this compound in environmental matrices, given its exclusion from standard analyte lists?
Methodological Answer:
EPA 8330B focuses on nitroaromatics but lacks specificity for nitramides. Modifications:
- Extraction : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for water/soil samples. For tissues, apply accelerated solvent extraction (ASE) at 100°C .
- Detection : Optimize LC-MS/MS with electrospray ionization (ESI⁻) and multiple reaction monitoring (MRM). Key transitions: m/z 225 → 182 (quantifier) and 225 → 98 (qualifier). Calibrate with isotopically labeled analogs (e.g., ¹⁵N-nitramide) .
- Validation : Assess matrix effects (e.g., ion suppression) via standard addition and recovery studies (70–120% acceptable) .
Advanced: What kinetic models explain the thermal decomposition of this compound, and how are rate constants determined experimentally?
Methodological Answer:
Decomposition follows second-order kinetics due to bimolecular nitro group interactions.
- Experimental setup : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under nitrogen (heating rate: 5°C/min).
- Rate law derivation : Apply the Arrhenius equation (k = A·e^(-Ea/RT)). Calculate activation energy (Ea) via Kissinger method .
- Mechanistic insights : FTIR or GC-MS identifies gaseous products (e.g., NO₂, SO₂), confirming radical-mediated pathways .
Advanced: How can researchers minimize N-nitrosamine contamination during the synthesis of this compound?
Methodological Answer:
- Process design : Avoid secondary amines in reagents/solvents, which react with nitro groups to form nitrosamines. Use scavengers (e.g., ascorbic acid) to quench nitrosating agents .
- Analytical monitoring : Implement UPLC-PDA with a HILIC column (detection limit: 0.1 ppm). Confirm contaminants via HRMS (Orbitrap, resolving power >60,000) .
- Regulatory compliance : Align with EMA guidelines by submitting impurity profiles in regulatory dossiers .
Advanced: What computational methods predict the thermodynamic stability of this compound derivatives?
Methodological Answer:
- DFT calculations : Use M062X/6-31+G* to optimize geometry and compute heats of formation (ΔHf). Validate with G2 composite methods for accuracy (±5 kJ/mol) .
- Reactivity descriptors : Calculate electrostatic potential (ESP) maps to identify electron-deficient nitro groups prone to nucleophilic attack .
- MD simulations : Assess solvation effects in polar solvents (e.g., DMSO) using OPLS-AA force fields .
Advanced: How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Acidic conditions (pH < 3) : Rapid hydrolysis via protonation of the sulfamoyl group, monitored by ¹H NMR (disappearance of methyl peaks at δ 2.8–3.1 ppm) .
- Alkaline conditions (pH > 9) : Base-catalyzed denitration forms N-methylsulfamoyl intermediates. Track via UV-Vis at 280 nm (ε = 4500 M⁻¹cm⁻¹) .
- Buffer selection : Use phosphate buffers (pH 7.4) for short-term stability studies. For long-term storage, lyophilize and store at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
